N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(18-11-23-16-4-1-2-5-17(16)24-18)20-10-14(13-7-9-25-12-13)15-6-3-8-22-15/h1-9,12,14,18H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXNYYNVYNZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of both furan and thiophene rings, which are known to contribute to various biological activities. Its molecular formula is , with a molecular weight of approximately 302.40 g/mol. The structure includes a benzo[b][1,4]dioxine moiety, which is significant for its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The furan and thiophene moieties facilitate binding to enzymes or receptors, modulating their activity in various biological pathways.
- Cytotoxic Effects : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential use as an anticancer agent.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These values indicate that the compound has comparable or superior efficacy to established anticancer agents.
Mechanism-Based Approaches
The compound's mechanism of action has been explored through various biochemical assays and molecular docking studies. It has been shown to inhibit specific pathways involved in cell proliferation and survival:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspases.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Activity : A recent study evaluated the cytotoxic effects against a panel of cancer cell lines using MTT assays. The results indicated potent antiproliferative activity across multiple lines, with IC50 values significantly lower than those of standard chemotherapeutics.
"The compound exhibited high potency and broad-spectrum antiproliferative activity" .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities with target proteins involved in cancer progression. The results showed promising interactions with key oncogenic targets.
Comparison with Similar Compounds
Heterocycle Variations
N-((5-(Thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 2034254-21-0) :
- N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034487-20-0): Features a hydroxyethyl linker and benzo[d][1,3]dioxole core (vs. benzo[b][1,4]dioxine). Thiophen-2-yl substitution alters π-π stacking compared to thiophen-3-yl in the target compound .
Heterocycle Substitution Effects
- N-(2-Nitrophenyl)thiophene-2-carboxamide vs. Furan Analogues :
- Replacing thiophene with furan in similar scaffolds reduces C–S bond lengths (1.71–1.74 Å for S–C vs. 1.34–1.38 Å for O–C), altering electronic density and dipole moments .
- Dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene vs. 9.7° for furan) influence planarity and intermolecular interactions .
Core Structure Modifications
- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide: Replaces the ethyl-furan-thiophene moiety with a quinoline-pyrrolidine system. Exhibits HSF1 inhibitory activity (IC₅₀ = 30 nM), highlighting the pharmacological impact of core substitutions .
Pharmacological and Physicochemical Properties
*Calculated using Molinspiration software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
